(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide
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Overview
Description
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the dioxaborolane group and the subsequent coupling with the amino and phenyl groups. One common method involves the use of palladium-catalyzed borylation reactions to introduce the dioxaborolane moiety . The reaction conditions often include the use of solvents such as xylene and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boronic acid derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acid derivatives, amides, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development . The compound can also participate in various catalytic cycles, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and drug development.
Uniqueness
What sets (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a versatile tool in both research and industrial settings .
Properties
Molecular Formula |
C20H33BN2O3 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-amino-N-[3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H33BN2O3/c1-14(2)12-17(21-25-19(3,4)20(5,6)26-21)23-18(24)16(22)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13,22H2,1-6H3,(H,23,24) |
InChI Key |
FFGCGPYUFLYILF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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